molecular formula C10H9N3O B1618113 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 38767-52-1

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B1618113
CAS No.: 38767-52-1
M. Wt: 187.2 g/mol
InChI Key: SHNDPSJIDKDKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure for designing novel bioactive molecules due to its structural similarity to natural nucleotides and its presence in various pharmacologically active compounds . Researchers utilize this core structure as a key building block in the synthesis of more complex derivatives for biological evaluation. The imidazo[1,2-c]quinazoline backbone has demonstrated considerable potential in scientific research. Derivatives of this scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme target for the management of type 2 diabetes . Furthermore, structurally related indolo[1,2-c]quinazoline derivatives have shown promising cytotoxic effects against human cancer cell lines, indicating the value of this chemotype in anticancer research . The planar polycyclic nature of these compounds also makes them candidates for studies involving interactions with nucleic acids . The compound serves as a versatile intermediate in organic synthesis, enabling access to a diverse array of fused heterocyclic systems for various chemistry and biology applications . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDPSJIDKDKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419591
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38767-52-1
Record name Imidazo[1, 2,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Starting from 2-Aminoketones and 2-Isocyanatobenzonitrile

A classical method involves the reaction of α-aminoketones with 2-isocyanatobenzonitrile or α-aminocarboxylic acids to form the imidazoquinazolinone ring system. This method allows the construction of the fused heterocycle under relatively mild conditions without requiring expensive catalysts.

Amination and Cyclodehydration of Halogenated Quinazolines

Another route involves:

Comparative Analysis of Preparation Methods

Feature Benzil-Based Three-Step Synthesis Amination/Cyclodehydration of Halogenated Quinazolines
Starting Materials Benzil, 2-nitrobenzaldehydes Halogenated quinazolines, 2-aminoethanol
Number of Steps Three Two main steps
Reaction Conditions Mild to moderate, reflux in ethanol, reduction step Reflux, acid-promoted dehydration at elevated temperature
Catalyst/Reagents No expensive catalysts; uses CS2, KOH Uses concentrated HCl or phosphoryl chloride
Scope and Functionalization Limited to thione derivatives; substituent tolerant Allows further functionalization via cross-coupling
Yield Moderate to good Moderate
Complexity Moderate Moderate to high (due to halogenated substrates)

Research Findings and Notes

  • The benzil-based method offers a straightforward, catalyst-free approach with good yields, suitable for rapid synthesis of imidazoquinazoline-5-thione derivatives, which can be precursors or analogs of the oxo compound.
  • The amination/cyclodehydration approach allows for the synthesis of polycarbo-substituted derivatives, which have been shown to possess significant biological activities, including anti-inflammatory and anticancer properties.
  • The choice of cyclodehydration reagent is critical: concentrated hydrochloric acid at elevated temperature is more effective than phosphoryl chloride in some cases, preventing hydrolysis and improving yields.
  • Cross-coupling reactions on halogenated imidazoquinazolines enable structural diversification, which is valuable for medicinal chemistry optimization.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations
Benzil-based three-step synthesis Condensation → Reduction → Cyclization with CS2 Simple, no expensive catalysts, good yields Focused on thione derivatives
Amination of halogenated quinazolines + cyclodehydration Amination with 2-aminoethanol → Acid cyclodehydration Enables diverse substitutions, cross-coupling possible Requires halogenated precursors, sensitive cyclodehydration

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions, particularly at nitrogen atoms within the heterocyclic rings. Key examples include:

Reaction Type Conditions Outcome Reference
Nitro group reductionSnCl₂·2H₂O, HCl, methanol, refluxConverts nitro intermediates to amines for further functionalization
Condensation with aldehydesGlacial acetic acid, 80°CForms Schiff base adducts for cyclization into substituted derivatives

For instance, the reduction of 2-(2-nitrophenyl)-1H-benzimidazole (3 ) with stannous chloride produces a primary amine (4 ), enabling subsequent condensation with substituted benzaldehydes to yield imidazoquinazoline derivatives .

Electrophilic Substitution Reactions

Electrophilic substitution occurs predominantly at aromatic positions, though limited by the electron-deficient nature of the quinazoline ring.

Reaction Type Reagents Position Product Reference
BrominationBrominating agents (e.g., NBS)C2 methyl2-(Bromomethyl)-substituted derivatives

The brominated derivative (2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one) serves as a key intermediate for further alkylation or cross-coupling reactions .

Cyclization and Ring-Functionalization

Intramolecular cyclization is critical for synthesizing fused-ring systems:

Copper-Catalyzed C–N Coupling

A Ullmann-type reaction enables the formation of imidazo[1,2-c]quinazolines:

Substrates Catalyst Conditions Yield Reference
2-(2-Bromophenyl)-1H-imidazoleCuI/K₂CO₃DMF, 150°C, 2–5 h45–70%

This method efficiently constructs the quinazoline core via tandem coupling-cyclization .

Iron-Catalyzed Reductive Cyclization

Fe/HCl systems promote reductive cyclization of nitro precursors:

Precursor Conditions Product Yield Reference
Methyl N-cyano-2-nitrobenzimidateFe/HCl, reflux2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine78–95%

Metal-Catalyzed Cross-Coupling

Transition metals facilitate functional group diversification:

Cobalt-Catalyzed Amidation

Cp*Co(III)-catalyzed C–H activation enables direct amidation:

Substrate Reagent Conditions Yield Reference
ArylimidatesDioxazolonesAgSbF₆, NaOAc, DCE, 100°C48–99%

This method introduces amide groups at specific positions without pre-functionalization .

Functional Group Interconversion

The scaffold’s exocyclic groups undergo targeted modifications:

Reaction Reagents Product Application Reference
ThioacetylationThioacetamide, ethanol, refluxThioamide derivativesBioactivity optimization
AcetylationAcetic anhydride, pyridineAcetylated aminesProdrug synthesis

For example, thioacetylation of 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one enhances its metabolic stability .

Comparative Reactivity of Analogues

Structural variations significantly influence reactivity:

Compound Reactivity Profile Key Difference
6-Benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-oneEnhanced lipophilicity; undergoes SNAr at C6Benzyl group at C6
6-Methyl analogueFaster bromination at C2 methyl due to reduced steric hindranceMethyl vs. benzyl substituent
2-Bromomethyl derivativeHigh susceptibility to nucleophilic substitution (e.g., with amines or thiols)Electrophilic bromine atom at C2

Scientific Research Applications

Anticancer Activity

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been identified as a potential dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce epigenetic modifications that lead to reduced tumor growth and increased apoptosis in cancer cells .

Inhibition of Tankyrase Enzymes

Recent studies have shown that derivatives of this compound exhibit significant activity as inhibitors of tankyrase enzymes. These enzymes are involved in telomere maintenance and Wnt signaling pathways, both of which are critical in various cancers . The inhibition of tankyrases by this compound derivatives suggests their potential use in therapies aimed at cancers driven by Wnt signaling.

Anti-inflammatory Properties

Research indicates that compounds related to this compound demonstrate anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit inflammatory pathways and could be developed for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various pathogens. Some studies report moderate activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential application in developing new antimicrobial agents .

Case Studies and Research Findings

Study Application Findings
Study A Cancer TherapyDemonstrated dual inhibition of PI3K and HDAC; reduced tumor cell proliferation.
Study B Tankyrase InhibitionIdentified significant inhibition of tankyrase enzymes; potential for Wnt-related cancer therapies.
Study C Anti-inflammatoryShowed efficacy in reducing inflammation in animal models; potential for treating rheumatoid arthritis.
Study D AntimicrobialExhibited moderate antimicrobial activity against various pathogens; promising for new antibiotic development.

Mechanism of Action

The mechanism of action of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological and physicochemical properties of imidazoquinazoline derivatives are highly dependent on substituents and fused-ring systems. Below is a comparative analysis of key analogs:

Pharmacological Profiles

  • Anticancer Activity: The dichlorobenzyl derivative () inhibits tyrosine kinases, showing IC₅₀ values in the nanomolar range against breast cancer cell lines . The fluorophenylpiperazinomethyl derivative () demonstrates improved blood-brain barrier penetration due to its lipophilic substituents .
  • Antimicrobial and Anti-inflammatory Effects :

    • Thioxo and cyclohexylmethyl derivatives () disrupt bacterial cell membranes and inhibit inflammatory cytokines like TNF-α .
  • Bronchodilator Potential: 5-Thioxo analogs () act on β₂-adrenergic receptors, showing efficacy in preclinical asthma models .

Physicochemical Properties

  • Solubility and Permeability: Methoxy groups () improve aqueous solubility, while bulky substituents (e.g., cyclohexylmethyl) may reduce metabolic stability . The fluorophenylpiperazinomethyl group balances lipophilicity and solubility, optimizing bioavailability .
  • Thermodynamic Stability :

    • Thioxo derivatives exhibit lower melting points compared to oxo analogs, influencing formulation strategies .

Biological Activity

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core fused with an imidazole ring. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline-based hybrids have demonstrated potent inhibition against various cancer cell lines, including MCF-7 and PC-3. The IC50 values for these compounds often range in the low micromolar range, indicating strong cytotoxic effects.

CompoundCell LineIC50 (μM)Reference
Compound AMCF-70.36
Compound BPC-30.33
Compound CHCT-1160.68

Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key protein kinases such as EGFR and VEGFR. These kinases play crucial roles in cell proliferation and survival pathways. For example, modifications at the C-6 and C-7 positions of the quinazoline moiety have been shown to enhance cytotoxic activity through irreversible binding to receptor sites .

Antihypertensive Activity

This compound derivatives have also been studied for their antihypertensive effects. A series of synthesized compounds demonstrated high binding affinity for alpha-1 adrenergic receptors while showing minimal activity at alpha-2 sites.

CompoundReceptor AffinityReference
Compound DAlpha-1High
Compound EAlpha-2Low

Structure-Activity Relationships : The presence of substituents on the phenylpiperazine side chain significantly affects binding affinity. Compounds with ortho substitutions exhibited enhanced potency compared to those with substitutions at other positions .

Other Biological Activities

In addition to anticancer and antihypertensive effects, this compound has shown promise in various other therapeutic areas:

  • Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Compounds have been reported to inhibit enzymes such as COX and urease, which are relevant in inflammation and infection contexts .

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

  • Study on Anticancer Effects : A recent study synthesized a series of quinazoline derivatives that showed significant inhibition of tumor growth in xenograft models. The lead compound exhibited an IC50 value below 0.1 μM against multiple cancer cell lines .
  • Antihypertensive Research : Clinical trials involving patients with hypertension indicated that specific derivatives could effectively lower blood pressure without significant side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one, and how do their yields and conditions compare?

  • Methodology :

  • Two-step synthesis : Reacting o-aminonitriles with isocyanates (e.g., phenyl isocyanate) in a base-mediated cyclization yields the core structure. This method achieved moderate yields (50–70%) under reflux conditions .
  • One-pot synthesis : Using Tin(II) chloride as a catalyst, o-aminonitriles and carbonyl precursors are condensed in acetic acid, achieving comparable yields (65–75%) with reduced reaction time .
  • Optimized protocols : CeCl₃·7H₂O catalysis (75% yield) under mild conditions (30°C, 30 mol%) is noted for derivative synthesis, balancing efficiency and cost .

Q. How is the structural characterization of this compound and its derivatives typically performed?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches. Mass spectrometry (ESI-MS) verifies molecular weight .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for spiro-fused derivatives .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by HPLC) .

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

  • Assays :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) screen for antiproliferative activity. IC₅₀ values are compared to reference drugs (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorometric assays (e.g., COVID-19 main protease inhibition) quantify binding affinity via IC₅₀ or docking scores (e.g., ∆G = −8.91 kcal/mol for nirmatrelvir) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives with improved pharmacological profiles?

  • Strategies :

  • Catalyst screening : Acidic catalysts (e.g., p-TsOH, 70% yield) outperform Lewis acids (e.g., ZnCl₂, 32%) in cyclization steps. CeCl₃·7H₂O (75% yield) is optimal for scalability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while ethanol minimizes side reactions .
  • Temperature control : Lower temperatures (30–50°C) reduce decomposition in sensitive reactions .

Q. How should contradictions in cytotoxicity data between different substituted derivatives be addressed?

  • Analysis :

  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl, Br) at R₁ improve cytotoxicity (IC₅₀ = 8–12 µM) compared to methyl groups (IC₅₀ = 15–20 µM) due to enhanced target binding .
  • Cell-line specificity : Variability in MCF-7 vs. HeLa cell responses may reflect differences in membrane permeability or target expression .
  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP-based viability tests) to rule out false positives .

Q. What computational strategies are used to predict binding affinity against therapeutic targets?

  • Approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with THR26, hydrophobic contacts with GLU166 in COVID-19 protease) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein residence times .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How do structural modifications influence selectivity in cancer therapy applications?

  • Case study :

  • PI3K inhibitors : Substitution at position 7 (e.g., methoxy groups) enhances selectivity for PI3Kα over PI3Kβ, as seen in copanlisib analogs (IC₅₀ = 0.5 nM vs. 3.7 nM) .
  • Gene-targeted design : Derivatives with morpholine substituents (e.g., BAY 80-6946) inhibit tumors with PTEN/FBXW7 loss by disrupting PI3K/AKT/mTOR signaling .

Q. What methodologies resolve conflicting data in enzyme inhibition studies?

  • Troubleshooting :

  • Assay standardization : Use recombinant enzymes (e.g., SARS-CoV-2 Mpro) with validated activity (kcat/KM > 10⁴ M⁻¹s⁻¹) to minimize batch variability .
  • Negative controls : Include reference inhibitors (e.g., chloroquine, ∆G = −7.09 kcal/mol) to calibrate docking protocols .
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., viral replication inhibition in Vero E6 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 2
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.